molecular formula C14H18N2O B14378141 [(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile CAS No. 89482-44-0

[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile

Cat. No.: B14378141
CAS No.: 89482-44-0
M. Wt: 230.31 g/mol
InChI Key: MJMDRDDKIMAUBN-UHFFFAOYSA-N
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Description

[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile is a chemical compound with a unique structure that includes a nitrile group attached to an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile typically involves the reaction of 1,1,3,3-tetramethylisoindoline with acetonitrile under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions where the nitrile group or other parts of the molecule are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one: A related compound with a similar structure but different functional groups.

    1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another compound with tetramethyl groups but different chemical properties.

Uniqueness

[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

89482-44-0

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-(1,1,3,3-tetramethylisoindol-2-yl)oxyacetonitrile

InChI

InChI=1S/C14H18N2O/c1-13(2)11-7-5-6-8-12(11)14(3,4)16(13)17-10-9-15/h5-8H,10H2,1-4H3

InChI Key

MJMDRDDKIMAUBN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(N1OCC#N)(C)C)C

Origin of Product

United States

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